
2-(4-(Trifluoromethoxy)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)piperidine typically involves the following steps:
Suzuki-Miyaura Coupling: This method is commonly used for the formation of carbon-carbon bonds.
Electrochemical Polymerization: This method involves the electrochemical synthesis of polydithienylpyrroles containing the trifluoromethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Trifluoromethoxy)phenyl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes. For example, it may act as a receptor antagonist in certain pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxyphenyl group and are used in similar applications.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs contain the trifluoromethyl group and have been approved for various medical applications.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)piperidine is unique due to its specific combination of the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2 |
InChI-Schlüssel |
ARZICMOSEJKISH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




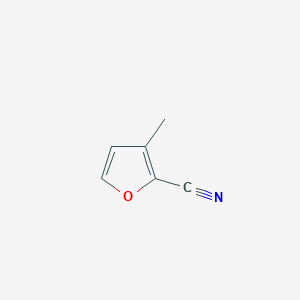

![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)

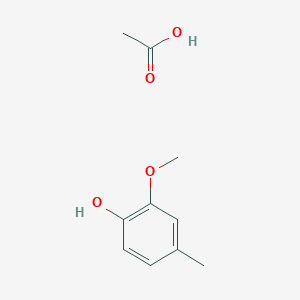
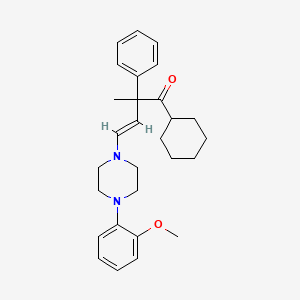
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
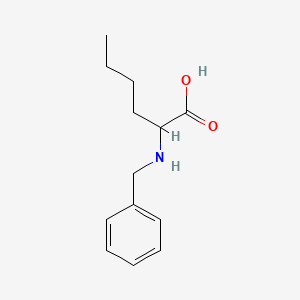

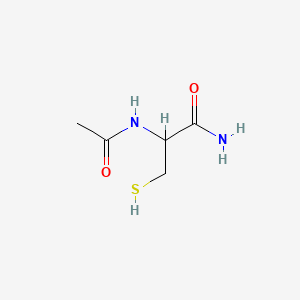

![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
